
1,6-Digalloyl-beta-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,6-Digalloyl-beta-D-glucopyranose involves the transfer of the galloyl-moiety of β-glucogallin (1-O-galloyl-β-D-glucopyranose) specifically to the 6-position of the same compound, yielding 1,6-di-O-galloyl-β-D-glucopyranose . This reaction is catalyzed by cell-free extracts from oak (Quercus robur) leaves .Molecular Structure Analysis
The systematic IUPAC name for this compound is (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-Trihydroxy-6- { [ (3,4,5-trihydroxybenzoyl)oxy]methyl}oxan-2-yl 3,4,5-trihydroxybenzoate .Chemical Reactions Analysis
Levoglucosan (1,6-anhydro-β-D-glucopyranose) (LG) is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1,6-Digalloyl-beta-D-glucopyranose can be achieved through the reaction of beta-D-glucopyranose with gallic acid in the presence of a catalyst.", "Starting Materials": [ "beta-D-glucopyranose", "Gallic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve beta-D-glucopyranose and gallic acid in a solvent such as water or ethanol.", "Step 2: Add a catalyst such as sulfuric acid or hydrochloric acid to the solution.", "Step 3: Heat the mixture to a temperature of around 80-100°C and stir for several hours.", "Step 4: Allow the mixture to cool and then filter the resulting solid.", "Step 5: Wash the solid with a solvent such as ethanol to remove any impurities.", "Step 6: Dry the solid to obtain 1,6-Digalloyl-beta-D-glucopyranose." ] } | |
Numéro CAS |
23363-08-8 |
Formule moléculaire |
C20H20O14 |
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C20H20O14/c21-8-1-6(2-9(22)13(8)25)18(30)32-5-12-15(27)16(28)17(29)20(33-12)34-19(31)7-3-10(23)14(26)11(24)4-7/h1-4,12,15-17,20-29H,5H2/t12-,15-,16+,17-,20+/m1/s1 |
Clé InChI |
LYGRISUQIZNHGM-IVABAYMNSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
SMILES canonique |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
melting_point |
204-206°C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


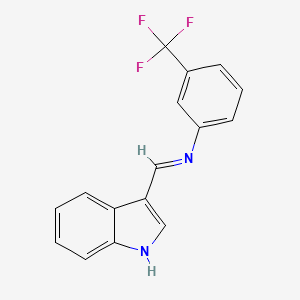
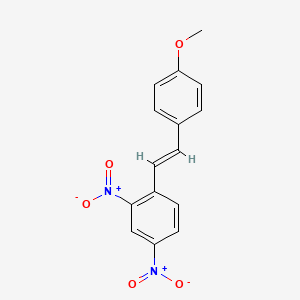

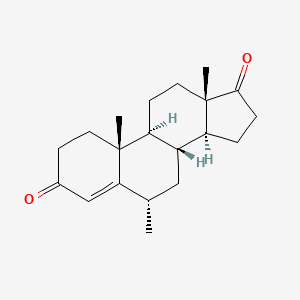
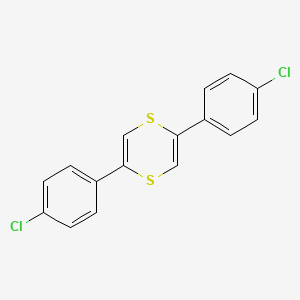
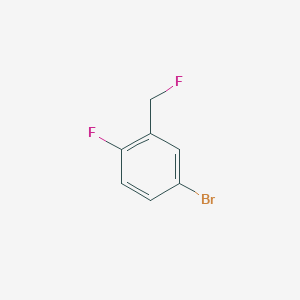
![(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine](/img/structure/B1654385.png)

![Benzo[a]phenazine](/img/structure/B1654389.png)
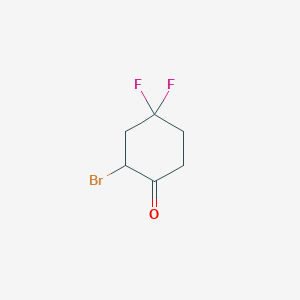
![{[(Methylsulfanyl)methanimidoyl]amino}amine hydrochloride](/img/structure/B1654394.png)
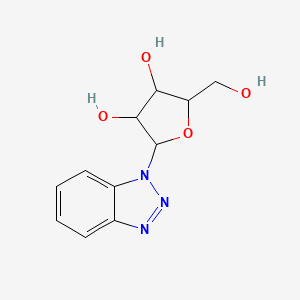

![n1-[2-Chloro-4-(2-phenyldiaz-1-enyl)phenyl]acetamide](/img/structure/B1654398.png)
